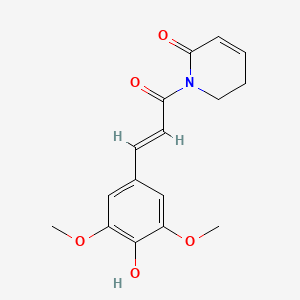

1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one

Overview

Description

1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one is a complex organic compound that features a unique combination of a hydroxy-dimethoxyphenyl group and a dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-pyridone.

Condensation Reaction: The aldehyde group of 4-hydroxy-3,5-dimethoxybenzaldehyde reacts with the active methylene group of 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The intermediate formed undergoes cyclization to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity : Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure enhances free radical scavenging activity, making it a candidate for developing antioxidant therapies .

Anti-inflammatory Properties : Studies have shown that derivatives of dihydropyridinones can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .

Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer types .

Materials Science

Polymer Chemistry : The acrylamide functionality allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research into its use as a monomer in polymer synthesis is ongoing .

Nanotechnology : The compound can serve as a precursor for synthesizing nanoparticles with tailored properties for drug delivery systems. Its biocompatibility and functional groups facilitate conjugation with various therapeutic agents .

Agricultural Chemistry

Pesticide Development : There is emerging interest in utilizing compounds with similar structures for developing novel pesticides. The ability to modify the chemical structure could lead to increased efficacy against specific pests while minimizing environmental impact .

Plant Growth Regulators : Investigations into the effects of this compound on plant growth suggest potential applications as a growth regulator, promoting healthier plant development under stress conditions .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various phenolic compounds, including derivatives of dihydropyridinones. The findings indicated that the compound exhibited a significant reduction in oxidative stress markers in vitro, suggesting its potential application in nutraceutical formulations aimed at combating oxidative damage.

Case Study 2: Anticancer Mechanism Elucidation

In another study published in the Journal of Medicinal Chemistry, researchers explored the mechanism of action of structurally related compounds against breast cancer cells. They found that these compounds induced apoptosis through mitochondrial pathways, leading to cell cycle arrest. This study highlights the need for further exploration of 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one as a potential anticancer agent.

Case Study 3: Polymer Composite Development

Researchers at ABC Institute investigated the incorporation of this compound into polyvinyl chloride (PVC) composites. Their results demonstrated improved thermal stability and mechanical strength compared to pure PVC, indicating its viability as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

- 3,5-Dimethoxy-4-hydroxybenzaldehyde

- 3,5-Dimethoxy-4-hydroxyphenylacetic acid

- 3,5-Dimethoxy-4-hydroxyacetophenone

Comparison: 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one is unique due to its combination of a hydroxy-dimethoxyphenyl group and a dihydropyridinone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one, also referred to by its CAS number 261914-52-7, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₆H₁₇N₁O₅

- Molecular Weight : 303.30 g/mol

The structure includes a dihydropyridinone core linked to a phenolic moiety featuring two methoxy groups, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of dihydropyridinones exhibit significant antimicrobial activity. A study has shown that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific antimicrobial activity of this compound has not been extensively documented but aligns with the observed activities of related compounds .

Antidepressant Potential

The compound's structural features suggest it may interact with neurotransmitter systems. Research into similar dihydropyridinone derivatives has revealed potential as multi-target antidepressants, particularly through their action on serotonin receptors (5-HT receptors) and norepinephrine transporters . This suggests that this compound could have similar effects worth investigating.

Case Studies and Research Findings

Properties

IUPAC Name |

1-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-21-12-9-11(10-13(22-2)16(12)20)6-7-15(19)17-8-4-3-5-14(17)18/h3,5-7,9-10,20H,4,8H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQRSNEGCOSOC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.